![molecular formula C18H18FN3O3 B2363091 6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380142-47-0](/img/structure/B2363091.png)
6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl and azetidinyl groups in the molecule suggests that it may exhibit unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Formation of the Azetidinyl Group: The azetidinyl moiety can be introduced through the reaction of azetidine with suitable electrophiles.
Oxolane-2-carbonyl Group Addition: This step may involve the acylation of the azetidinyl group with oxolane-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and azetidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction may produce hydroxylated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the azetidinyl and oxolane-2-carbonyl groups could influence the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- 6-(3-Chlorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one
- 6-(3-Methylphenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one
Uniqueness
6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one is unique due to the presence of the fluorophenyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
IUPAC Name |
6-(3-fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-13-4-1-3-12(9-13)15-6-7-17(23)22(20-15)14-10-21(11-14)18(24)16-5-2-8-25-16/h1,3-4,6-7,9,14,16H,2,5,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWFFTDXITUSCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
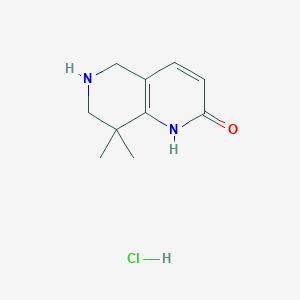
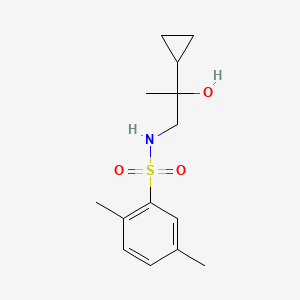
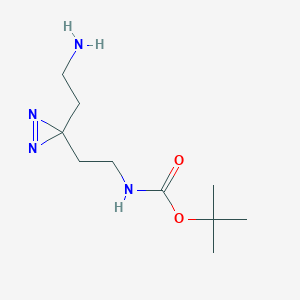
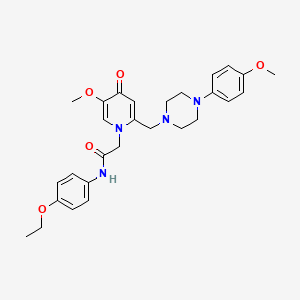
![1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2363012.png)
![1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2363015.png)
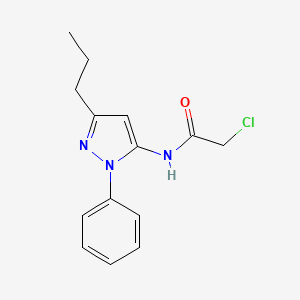

![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)
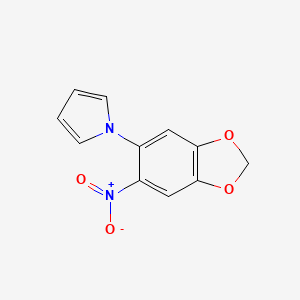
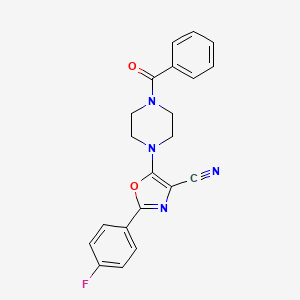
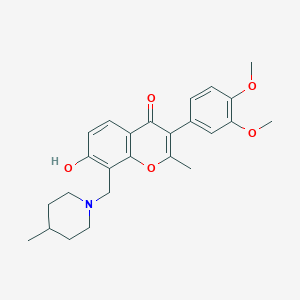
![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2363031.png)
